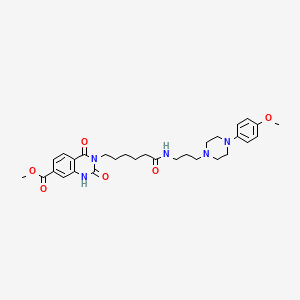

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

This compound is a synthetic quinazoline derivative characterized by a complex structure featuring:

- A tetrahydroquinazoline core with 2,4-dioxo functionalization.

- A 6-oxohexyl chain substituted at position 6 of the quinazoline ring.

- A 3-(4-(4-methoxyphenyl)piperazin-1-yl)propylamino side chain linked via an amide bond.

- A methyl ester group at position 7 for enhanced solubility and bioavailability.

The piperazine moiety is a common pharmacophore in CNS-targeting agents, though its role here may be modulated by the 4-methoxyphenyl substitution .

Properties

Molecular Formula |

C30H39N5O6 |

|---|---|

Molecular Weight |

565.7 g/mol |

IUPAC Name |

methyl 3-[6-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

InChI |

InChI=1S/C30H39N5O6/c1-40-24-11-9-23(10-12-24)34-19-17-33(18-20-34)15-6-14-31-27(36)7-4-3-5-16-35-28(37)25-13-8-22(29(38)41-2)21-26(25)32-30(35)39/h8-13,21H,3-7,14-20H2,1-2H3,(H,31,36)(H,32,39) |

InChI Key |

ZZWDNCLNOWWYBS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCCCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions involving appropriate piperazine derivatives and alkyl halides.

Functional Group Modifications: The methoxyphenyl group and other functional groups are introduced through various substitution and coupling reactions, often using palladium-catalyzed cross-coupling techniques.

Final Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, nucleophiles, palladium catalysts.

Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted quinazoline and piperazine derivatives.

Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate exhibit significant anticancer properties. For instance:

- In Vitro Studies : Various derivatives have been tested against breast cancer cell lines (e.g., MCF-7), showing promising results with IC50 values in the low micromolar range. These studies suggest that such compounds can inhibit cell proliferation effectively .

- Mechanism of Action : The mechanism often involves interference with key cellular pathways related to cancer cell survival and proliferation. Molecular docking studies have indicated binding affinity to targets such as thymidylate synthase, which is crucial for DNA synthesis .

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may also exhibit neuropharmacological effects. Piperazine derivatives are known for their anxiolytic and antidepressant activities. Preliminary studies suggest that modifications in the side chain can enhance these effects, making them candidates for further exploration in neuropharmacology .

Case Studies

- Breast Cancer Research : A study demonstrated that a series of synthesized compounds based on similar structures showed significant cytotoxicity against MCF-7 cells. The research highlighted structure-activity relationships (SAR) that could guide future modifications for increased potency .

- Molecular Docking Studies : Computational studies have been employed to predict how variations in chemical structure affect binding interactions with biological targets. These insights are critical for rational drug design .

Mechanism of Action

The mechanism of action of Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Structural Similarity and Functional Group Analysis

The compound shares key structural motifs with several classes of bioactive molecules:

Key Observations :

- The piperazine-propylamino chain in the target compound is structurally analogous to derivatives in pyridazinones (e.g., 6-phenyl-3(2H)-pyridazinones), which demonstrated antinociceptive activity in vivo .

- The methyl ester group at position 7 may improve membrane permeability compared to carboxylic acid analogs, as seen in fluoroquinolones .

Pharmacological Activity Comparison

- Anticancer Activity: Pyridazinone derivatives with piperazine substituents (e.g., 6-phenyl-2-[3-(4-substituted-piperazine-1-yl)propyl]pyridazin-3(2H)-ones) showed moderate cytotoxicity (IC₅₀: 10–50 μM) against leukemia cell lines . The target compound’s quinazoline core may enhance DNA intercalation or kinase inhibition.

- Anti-inflammatory Potential: 4,5-functionalized pyridazinones exhibited antinociceptive effects in rodent models, likely via COX-2 inhibition . The tetrahydroquinazoline scaffold in the target compound could similarly modulate prostaglandin synthesis.

- Antibacterial Activity: Quinolinecarboxylic acids with piperazino groups (e.g., 7-(4-[4-substituted-piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxoquinolines) demonstrated potent activity against Gram-negative bacteria (MIC: 0.5–2 μg/mL) . The target compound lacks a fluoro group, which may limit antibacterial efficacy.

Computational and Docking Studies

- Glide XP Scoring : Piperazine-containing analogs showed high binding affinity (ΔG: −9.5 to −11.2 kcal/mol) to kinase targets (e.g., EGFR, VEGFR) due to hydrophobic enclosure and hydrogen bonding .

- Structural Alignment : The target compound’s methoxyphenyl group may engage in π-π stacking with tyrosine residues in active sites, similar to tetrahydroimidazopyridines .

Biological Activity

Methyl 3-(6-((3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C23H30N4O4 |

| Molecular Weight | 430.52 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=C(C(=O)N(C(=O)C2=C(N(C(=O)C3=C(N(C(=O)C(=C3)N(C(=O)C2=C(C1=O)))))C(=O)N(C(=O)C2=C(N(C(=O)C(C1=O))))) |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to exert its effects through the following mechanisms:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, particularly those involved in neurotransmission and signal transduction.

- Enzyme Inhibition : It can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways.

- Antioxidant Properties : The presence of methoxyphenyl groups suggests potential antioxidant activity, which could protect cells from oxidative stress.

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological effects:

- Antidepressant Activity : Studies have shown that compounds with piperazine moieties often possess antidepressant properties. The specific structural features of this compound may enhance its efficacy in modulating serotonin and dopamine pathways.

- Anti-inflammatory Effects : Preliminary data suggest that the compound may reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases.

Comparative Analysis

A comparative analysis was conducted with structurally similar compounds:

| Compound Name | Activity | Reference |

|---|---|---|

| Compound A | Antidepressant | |

| Compound B | Anti-inflammatory | |

| Compound C | Neuroprotective |

This table illustrates that while many compounds share structural similarities with this compound, their biological activities may vary significantly based on specific functional groups and molecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.